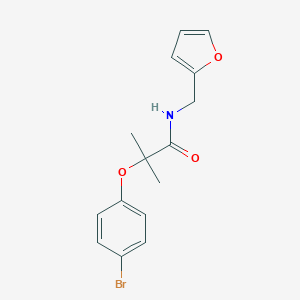![molecular formula C23H20N2O5 B243736 N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2,4-dimethoxybenzamide](/img/structure/B243736.png)
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2,4-dimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2,4-dimethoxybenzamide, also known as BMB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BMB is a small molecule that belongs to the class of benzamide derivatives, which have been shown to possess various biological activities.
Mécanisme D'action
The mechanism of action of N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2,4-dimethoxybenzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2,4-dimethoxybenzamide has been shown to inhibit the activity of COX-2, which is involved in the production of prostaglandins. N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2,4-dimethoxybenzamide has also been reported to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cell proliferation. Moreover, N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2,4-dimethoxybenzamide has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the inflammatory response.
Biochemical and Physiological Effects:
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2,4-dimethoxybenzamide has been shown to possess various biochemical and physiological effects that make it a potential candidate for therapeutic applications. N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2,4-dimethoxybenzamide has been reported to decrease the production of prostaglandins, which are known to cause pain and inflammation. Moreover, N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2,4-dimethoxybenzamide has been shown to inhibit the proliferation of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2,4-dimethoxybenzamide has also been reported to possess anti-viral activity against HIV and HCV.
Avantages Et Limitations Des Expériences En Laboratoire
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2,4-dimethoxybenzamide has several advantages and limitations for lab experiments. One advantage is that N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2,4-dimethoxybenzamide is a small molecule that can easily penetrate cell membranes, making it a potential candidate for intracellular targets. Moreover, N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2,4-dimethoxybenzamide has been shown to possess various biological activities that make it a potential candidate for therapeutic applications. However, one limitation is that the mechanism of action of N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2,4-dimethoxybenzamide is not fully understood, which makes it difficult to design experiments to study its effects. Moreover, N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2,4-dimethoxybenzamide has not been extensively studied in vivo, which limits its potential for clinical applications.
Orientations Futures
There are several future directions for the study of N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2,4-dimethoxybenzamide. One direction is to further investigate the mechanism of action of N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2,4-dimethoxybenzamide, which will provide insights into its biological activities and potential therapeutic applications. Moreover, future studies should focus on the in vivo effects of N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2,4-dimethoxybenzamide, which will determine its potential for clinical applications. Furthermore, the development of N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2,4-dimethoxybenzamide derivatives with improved pharmacokinetic and pharmacodynamic properties may enhance its therapeutic potential. Finally, the identification of specific targets of N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2,4-dimethoxybenzamide will provide insights into its biological activities and potential therapeutic applications.
Méthodes De Synthèse
The synthesis of N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2,4-dimethoxybenzamide involves the reaction of 2,4-dimethoxybenzoic acid with 2-amino-5-methoxybenzamide in the presence of phosphorus oxychloride. The resulting intermediate is then reacted with 2-amino-5-(2-methoxyphenyl)benzoxazole to yield the final product, N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2,4-dimethoxybenzamide. The purity of the synthesized compound can be confirmed using various analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.
Applications De Recherche Scientifique
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2,4-dimethoxybenzamide has been shown to possess various biological activities that make it a potential candidate for therapeutic applications. Several studies have reported its anti-inflammatory, anti-cancer, and anti-viral activities. N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2,4-dimethoxybenzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. This inhibition leads to a decrease in the production of prostaglandins, which are known to cause pain and inflammation. N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2,4-dimethoxybenzamide has also been reported to inhibit the proliferation of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. Moreover, N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2,4-dimethoxybenzamide has been shown to possess anti-viral activity against the human immunodeficiency virus (HIV) and hepatitis C virus (HCV).
Propriétés
Formule moléculaire |
C23H20N2O5 |
|---|---|
Poids moléculaire |
404.4 g/mol |
Nom IUPAC |
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2,4-dimethoxybenzamide |
InChI |
InChI=1S/C23H20N2O5/c1-27-15-9-10-16(21(13-15)29-3)22(26)24-18-12-14(8-11-19(18)28-2)23-25-17-6-4-5-7-20(17)30-23/h4-13H,1-3H3,(H,24,26) |
Clé InChI |
QKBANFBFEWQHST-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=NC4=CC=CC=C4O3)OC)OC |
SMILES canonique |
COC1=CC(=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=NC4=CC=CC=C4O3)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(4-ethoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]acetamide](/img/structure/B243655.png)
![N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-fluorobenzamide](/img/structure/B243657.png)
![N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-fluorobenzamide](/img/structure/B243658.png)
![N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-fluorobenzamide](/img/structure/B243659.png)
![N-[2-(3-chloro-4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2,4-dimethoxybenzamide](/img/structure/B243663.png)
![N-[3-(butanoylamino)phenyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B243664.png)
![N-[4-(1,3-benzoxazol-2-yl)benzyl]-2,4-dimethoxybenzamide](/img/structure/B243666.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2,4-dimethoxybenzamide](/img/structure/B243667.png)

![N-{4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}-2,4-dimethoxybenzamide](/img/structure/B243670.png)
![2,4-dimethoxy-N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B243671.png)
![N-[2-(4-acetylpiperazin-1-yl)phenyl]-2,2-dimethylpropanamide](/img/structure/B243673.png)
![N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]naphthalene-1-carboxamide](/img/structure/B243675.png)
![N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]naphthalene-2-carboxamide](/img/structure/B243676.png)